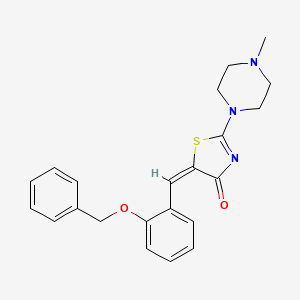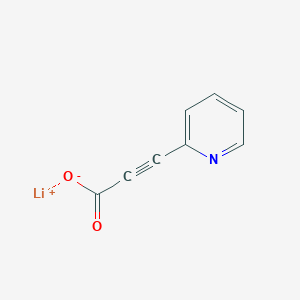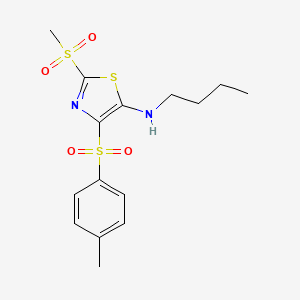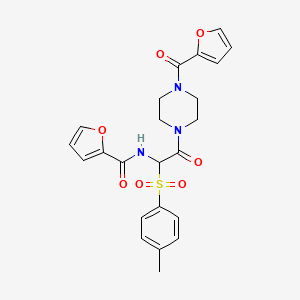
(E)-5-(2-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound and related structures often involves microwave-assisted synthesis, a technique noted for its convenience and efficiency. For instance, related compounds have been synthesized from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives under microwave assistance, indicating a potential pathway for the synthesis of our target molecule (Zidar, Kladnik, & Kikelj, 2009). Additionally, novel benzimidazoles containing piperazine or morpholine skeletons have been synthesized using a 'onepot' nitro reductive cyclization reaction, hinting at the versatility of synthesis methods for such compounds (Özil, Parlak, & Baltaş, 2018).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of similar molecules have been calculated using ab initio Hartree-Fock and Density Functional Theory (DFT) methods, revealing insights into conformational stability and electronic properties (Taşal & Kumalar, 2010). These studies offer a foundation for understanding the molecular geometry and electronic structure of our compound of interest.
Chemical Reactions and Properties
Chemical reactions involving arylidene-imidazolone derivatives have been explored, demonstrating the potential pharmacological actions due to various conformations and intermolecular interactions (Żesławska et al., 2018). Such investigations are crucial for understanding the reactivity and interaction potential of the compound .
Physical Properties Analysis
The synthesis and structural elucidation of related compounds have provided insights into their physical properties, including crystallization behavior and conformational dynamics. These studies help in understanding the stability and solubility aspects of such molecules (Özbey, Kuş, & Göker, 2001).
Chemical Properties Analysis
Research on the synthesis and evaluation of similar compounds for their potential as anti-inflammatory and antimicrobial agents has shed light on the chemical properties and biological activity. Such studies indicate the broader applicability and functional versatility of these molecules (Shelke et al., 2012).
Applications De Recherche Scientifique
Crystal Structure and Conformational Studies
- The arylidene-imidazolone derivatives, closely related to (E)-5-(2-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one, show various pharmacological actions. X-ray diffraction studies help in understanding the possible conformations of these compounds, contributing to medicinal chemistry (Żesławska et al., 2018).
Synthesis and Antimicrobial Activity
- A study on the synthesis of 3‐(1,2,4‐Triazol‐5‐yl)‐1,3‐thiazolidin‐4‐ones, which include compounds structurally similar to the compound , demonstrated potent antifungal and antituberculosis agents (El Bialy et al., 2011).
Spectroscopy and Molecular Structure Analysis
- Ab initio Hartree-Fock and density functional theory investigations on similar molecules like 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one provided insights into molecular geometry and vibrational frequencies, crucial for understanding the behavior of these compounds (Taşal & Kumalar, 2010).
Role in Peroxidation Inhibition
- The thiazol-4-one scaffold, present in these compounds, showed promising results as lipid peroxidation inhibitors, important in combating oxidative stress (Zvezdanović et al., 2014).
Neuroprotective and Anti-anoxic Activity
- Certain derivatives of 4-arylazole, including compounds with a 4-methylpiperazin-1-yl group, showed anti-anoxic activity and neuroprotective effects in preclinical models, suggesting potential therapeutic applications (Ohkubo et al., 1995).
Propriétés
IUPAC Name |
(5E)-2-(4-methylpiperazin-1-yl)-5-[(2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-24-11-13-25(14-12-24)22-23-21(26)20(28-22)15-18-9-5-6-10-19(18)27-16-17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIUOCAWWZYPMD-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3OCC4=CC=CC=C4)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=CC=C3OCC4=CC=CC=C4)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(2-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2494059.png)
![4-(4-fluorobenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2494060.png)

![N-[5-methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2494062.png)

![6-Amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile](/img/structure/B2494066.png)
![N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2494067.png)

![2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2494069.png)


![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2494074.png)
